Euphornin

Description

Overview of Euphornin as a Diterpenoid Compound

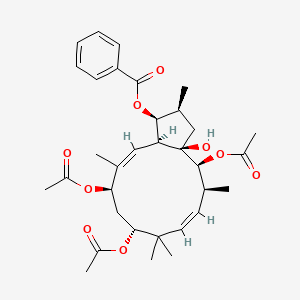

This compound is a chemical compound classified as a diterpenoid. researchgate.netebi.ac.uk Diterpenoids are a large class of natural products composed of four isoprene (B109036) units, resulting in a structure with 20 carbon atoms. This compound has a molecular formula of C₃₃H₄₄O₉ and a molecular weight of 584.7 g/mol . nih.govnih.govglpbio.combiorlab.comebiohippo.com It is specifically identified as a jatrophane-type macrocyclic diterpenoid. nih.govresearchgate.net The structure of this compound includes acetate (B1210297) and benzoate (B1203000) ester groups. ebi.ac.uknih.gov

Here is a table summarizing key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₄O₉ | nih.govnih.govglpbio.combiorlab.comebiohippo.com |

| Molecular Weight | 584.7 g/mol | nih.govnih.govbiorlab.com |

| Compound Class | Diterpenoid, Jatrophane-type macrocycle | researchgate.netebi.ac.uknih.govresearchgate.net |

| PubChem CID | 14489120, 6440619 (Note: Multiple CIDs may exist for different forms or entries) | nih.govnih.goviscientific.orgbidd.group |

| CAS Number | 80454-47-3 | nih.govbiorlab.com |

Botanical Origin and Ethnobotanical Context in Research

This compound is isolated from plants belonging to the genus Euphorbia, particularly Euphorbia helioscopia L., commonly known as Sun Spurge. researchgate.netnih.govnih.govnih.govresearchgate.netnih.govtandfonline.com Euphorbia helioscopia is an annual herb found in various regions, including Eurasia and North Africa. plantaedb.comscienceopen.com The genus Euphorbia is well-known for its rich chemical diversity, particularly in terpenoids, and many species have a history of use in traditional medicine across different parts of the world, including traditional Chinese medicine. scienceopen.comnih.govderpharmachemica.commdpi.commdpi.com

In traditional Chinese medicine, Euphorbia helioscopia (known as Zeqi) has been used to treat various ailments, such as tuberculosis, edema, bacillary dysentery, osteomyelitis, and malaria. nih.govscienceopen.comnih.govnih.gov this compound is considered one of the main bioactive constituents found in Euphorbia helioscopia. researchgate.netresearchgate.nettandfonline.com Research into this compound's properties is often linked to the ethnobotanical uses of its source plant. nih.govscienceopen.comnih.gov

Historical Perspective of this compound Investigations

Phytochemical investigations of Euphorbia species, including Euphorbia helioscopia, have been conducted over several decades, leading to the isolation and characterization of numerous secondary metabolites, including diterpenoids. derpharmachemica.commdpi.com The study of compounds from Euphorbia helioscopia has been intensive, with different types of secondary metabolites like triterpenoids, diterpenoids, flavonoids, tannins, steroids, and lipids being isolated. researchgate.net

Early investigations focused on identifying and elucidating the structures of the diterpenes present in these plants. This compound was identified as a known toxic diterpene, and its conversion into other related compounds like euphohelin A has been reported. researchgate.net The chemical properties of Euphorbia helioscopia have been investigated by researchers from different countries since at least 1968. derpharmachemica.com The development of analytical methods, such as reversed-phase high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD), has been established for the analysis and quality control of this compound in E. helioscopia. researchgate.netresearchgate.nettandfonline.com

Significance of this compound in Natural Product Research

This compound holds significance in natural product research due to its classification as a diterpenoid and its presence in a plant with a history of traditional medicinal use. scienceopen.comnih.govderpharmachemica.commdpi.com Natural products, including diterpenoids from Euphorbia species, are a valuable source of compounds with diverse biological activities. mdpi.com Research on this compound contributes to the broader understanding of the chemical constituents of Euphorbia helioscopia and their potential effects. researchgate.netresearchgate.nettandfonline.com

Studies have investigated the biological properties of this compound, focusing on areas such as cytotoxicity and potential anti-cancer activities. researchgate.netnih.govtandfonline.comscienceopen.comnih.govmedchemexpress.com For instance, research has explored this compound's effects on cancer cell lines, including human cervical adenocarcinoma HeLa cells and mice lung adenocarcinoma cells (LA795). researchgate.netnih.govtandfonline.comnih.gov These investigations aim to understand the mechanisms by which this compound interacts with biological systems. nih.govnih.gov The study of this compound and other Euphorbia diterpenes contributes to the ongoing search for lead compounds from natural sources for potential therapeutic applications. mdpi.com

Here is a table summarizing some reported research findings related to this compound's biological effects (excluding dosage and safety information):

| Biological Effect Investigated | Cell Lines/Models Used | Key Findings (Excluding Dosage/Safety) | Source |

| Cytotoxicity | HeLa, MDA-MB-231, LA795, HL-60, A-549 | Showed significant cytotoxicity against HeLa and MDA-MB-231 cells. tandfonline.com Was one of the constituents responsible for cytotoxicity against LA795 cells. tandfonline.com Reported to show cytotoxicity against HL-60 cell lines (for this compound L). nih.govscienceopen.com Reported as inactive against HL-60 and A-549 in one study. tandfonline.com | researchgate.netnih.govtandfonline.comscienceopen.com |

| Anti-proliferation | HeLa | Inhibited proliferation in a concentration- and time-dependent manner. nih.govnih.gov | nih.govnih.gov |

| Apoptosis Induction | HeLa | Induced apoptosis via mitochondrial and caspase pathways. nih.govnih.govmedchemexpress.com Altered Bax/Bcl-2 ratio and increased levels of cleaved caspases (caspase-3, -8, -9, -10). researchgate.netnih.govnih.govmedchemexpress.com | researchgate.netnih.govnih.govmedchemexpress.com |

| Cell Cycle Arrest | HeLa | Induced G2/M cell cycle arrest. researchgate.netnih.govnih.gov Increased the level of phospho-CDK1 (Tyr15) protein. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| P-glycoprotein Inhibition | Not specified in snippets | Reported as a potent inhibitor of P-glycoprotein (ABCB1). researchgate.net | researchgate.net |

| Lipid-lowering effects | HepG2 cells, Golden Syrian hamsters | This compound L promoted LDL uptake and improved LDLR protein levels in HepG2 cells. spandidos-publications.com Reduced serum LDL-C in hamsters. spandidos-publications.com Increased LDLR protein levels and downregulated PCSK9 protein levels in hamsters. spandidos-publications.com | spandidos-publications.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

80454-47-3 |

|---|---|

Molecular Formula |

C33H44O9 |

Molecular Weight |

584.7 g/mol |

IUPAC Name |

[(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |

InChI |

InChI=1S/C33H44O9/c1-19-14-15-32(7,8)28(40-23(5)35)17-27(39-22(4)34)20(2)16-26-29(42-31(37)25-12-10-9-11-13-25)21(3)18-33(26,38)30(19)41-24(6)36/h9-16,19,21,26-30,38H,17-18H2,1-8H3/b15-14-,20-16-/t19-,21-,26-,27+,28+,29-,30-,33+/m0/s1 |

InChI Key |

BRVXVMOWTHQKHC-NHTJSLHDSA-N |

SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)OC(=O)C)C)O |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(\[C@@H](C[C@H](C(/C=C\[C@@H]([C@@H]2OC(=O)C)C)(C)C)OC(=O)C)OC(=O)C)/C)O |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)OC(=O)C)C)O |

Synonyms |

euphornin |

Origin of Product |

United States |

Ii. Natural Occurrence and Isolation Methodologies

Plant Sources of Euphornin and its Analogs

This compound and its related analogs are primarily found within the diverse genus Euphorbia, which belongs to the Euphorbiaceae family. This genus is known to produce a wide array of secondary metabolites, including diterpenoids and triterpenoids, which are often the focus of phytochemical investigations. mdpi.com The occurrence of specific diterpenoids, such as those with jatrophane skeletons, is characteristic of Euphorbia plants. researchgate.netcore.ac.uk

Euphorbia helioscopia L.

*Euphorbia helioscopia L., commonly known as sun spurge, is a significant source of this compound. researchgate.netnih.gov This annual herb is widely distributed and has been traditionally used in some regions. researchgate.netdovepress.com this compound is considered one of the main bioactive constituents found in E. helioscopia, often present in maximal content within this species. researchgate.netnih.gov Research on E. helioscopia has led to the isolation of this compound and several of its analogs, including this compound L and this compound N. researchgate.netnih.govnih.govspandidos-publications.com The presence and quantity of this compound are sometimes used as a standard for quality control of E. helioscopia extracts. researchgate.net

Other Euphorbia Species (e.g., E. maddeni, E. kansui)

While E. helioscopia is a notable source, this compound and its analogs have also been reported in other Euphorbia species. This compound itself has been reported as being isolated from E. maddeni. upm.edu.my

*Euphorbia kansui T.N. Liou ex T.P. Wang, another species within the genus, is recognized in traditional medicine and has been studied for its chemical constituents. researchgate.networldscientific.com Phytochemical investigations of E. kansui have revealed the presence of numerous diterpenes and triterpenes, which are considered its main bioactive compounds. researchgate.networldscientific.comnih.gov While this compound itself might not be explicitly listed as a primary constituent in all studies on E. kansui, the species is known to contain various jatrophane-type diterpenoids and other related compounds. researchgate.networldscientific.comu-szeged.hu For instance, kansuinine J, a macrocyclic diterpenoid with a jatrophane skeleton, has been isolated from the roots of E. kansui. u-szeged.hu Studies on E. kansui highlight the diversity of terpenoids within the genus and the potential for the presence of this compound analogs. researchgate.networldscientific.comnih.gov

Extraction Techniques from Plant Material

The extraction of this compound and other diterpenoids from Euphorbia species typically involves methodologies aimed at isolating these secondary metabolites from the plant matrix. A common initial step involves the maceration of dried and powdered plant material using organic solvents. tubitak.gov.tr Ethanol (B145695) and methanol (B129727), often at concentrations around 95%, are frequently employed for the initial extraction of diterpenoids from Euphorbia species, including E. helioscopia. researchgate.netcore.ac.ukspandidos-publications.comnih.gov Reflux extraction using solvents like methanol or ethanol has also been described. google.com

Following the initial extraction, the crude extract is often concentrated under reduced pressure to remove the solvent. spandidos-publications.comnih.govgoogle.com The concentrated extract may then be subjected to partitioning between immiscible solvents of different polarities, such as water and ethyl acetate (B1210297) or petroleum ether and dichloromethane (B109758), to separate compounds based on their solubility characteristics. core.ac.ukspandidos-publications.comnih.govtubitak.gov.tr For instance, an ethyl acetate-soluble fraction is often obtained after dissolving the crude extract in water and extracting with ethyl acetate. spandidos-publications.comnih.gov Similarly, partitioning with petroleum ether and dichloromethane has been used to yield different phases for further separation. tubitak.gov.tr

Data on Extraction Solvents:

| Plant Species | Extraction Solvent(s) |

|---|---|

| Euphorbia helioscopia | 95% aqueous ethanol spandidos-publications.com, MeOH tubitak.gov.tr, Ethanol, Methanol, Aqueous nih.gov, 95% EtOH researchgate.net |

| Euphorbia kansui | 95% EtOH, Ethyl acetate nih.gov |

| Euphorbia peplus | Methanol, Ethanol, or mixture (80-100%) google.com |

Chromatographic Separation and Purification Strategies

The complex nature of the chemical mixtures found in Euphorbia extracts necessitates the use of various chromatographic techniques for the separation and purification of individual compounds like this compound and its analogs. Multistep separation protocols are commonly applied. core.ac.uk

Initial separation often involves column chromatography using adsorbents such as silica (B1680970) gel. core.ac.uknih.govtubitak.gov.trgoogle.comscientific.netnih.gov Gradient elution with solvent systems of increasing polarity is typically employed to separate compounds based on their affinity to the stationary phase. core.ac.uknih.govgoogle.com Examples of solvent systems include petroleum ether-ethyl acetate and dichloromethane-acetone. nih.govtubitak.gov.trgoogle.com Sephadex LH-20 column chromatography, which separates based on molecular size and polarity, is also utilized, sometimes in combination with silica gel chromatography. scientific.netnih.gov Reversed-phase silica gel (RP-18) chromatography is another approach used in the purification process. scientific.netnih.gov

For more complex mixtures or for achieving higher purity, repeated column chromatography with different adsorbents may be necessary. core.ac.uk This can include normal-phase and reversed-phase silica gel, as well as Sephadex LH-20. core.ac.uk Preparative thin-layer chromatography (TLC) can also be used for final purification steps. researchgate.netcore.ac.uktubitak.gov.tr

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of this compound and its analogs, particularly for achieving high purity levels. core.ac.ukbiorlab.comresearchgate.net Reversed-phase HPLC is frequently applied for the separation of these compounds. researchgate.netcore.ac.ukresearchgate.net

HPLC is utilized for both analytical purposes, such as quantifying this compound content, and preparative separation to isolate pure compounds. researchgate.netnih.govresearchgate.net For the analysis of this compound in E. helioscopia, a reversed-phase HPLC method with evaporative light scattering detection (ELSD) has been developed and validated, demonstrating high recoveries and low variability. researchgate.netnih.gov This indicates the effectiveness of HPLC for the analysis of non-volatile diterpenes like this compound. nih.gov Preparative HPLC is employed as a final purification step to obtain isolated compounds from complex fractions. core.ac.ukresearchgate.net

Other Chromatographic Approaches

In addition to silica gel column chromatography and HPLC, other chromatographic methods are employed in the isolation and purification of this compound and related diterpenoids. These can include vacuum liquid chromatography (VLC), open column chromatography (OCC), and preparative layer chromatography (PLC). core.ac.uku-szeged.hu Polyamide stationary phases have also been used, particularly for purifying chloroform (B151607) fractions to remove chlorophyll. core.ac.uk Stepwise hydrophobic chromatography has been applied to isolate polyphenolic fractions from Euphorbia species. researchgate.net The choice of method often depends on the specific compounds being targeted and the complexity of the extract.

Iii. Chemical Characterization and Structural Elucidation Studies

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental tools in organic chemistry for identifying structural features of a compound. For Euphornin, techniques such as NMR, MS, IR, and UV-Vis spectroscopy have been instrumental in piecing together its complex molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the carbon-hydrogen framework and functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied in the structural elucidation of complex natural products like this compound. Studies on this compound and its analogues have utilized 1H and 13C NMR data to assign signals to specific protons and carbons in the molecule, providing crucial information about connectivity and chemical environment spandidos-publications.comnih.govtubitak.gov.trresearchgate.net. For instance, detailed 1H and 13C NMR properties have been reported for compounds identified as this compound or related diterpenoids spandidos-publications.comtubitak.gov.tr. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between different atoms, confirming the proposed connectivity and aiding in the assignment of complex spin systems mdpi.comnih.govresearchgate.net.

Specific 13C NMR data for this compound L (C31H42O8) has been reported, providing characteristic chemical shifts (δ) at 100 MHz in CDCl3, including signals indicative of methyl groups, methylene (B1212753) carbons, methine carbons (some oxygenated), olefinic carbons, and carbonyl carbons spandidos-publications.com. This detailed data is essential for confirming the presence and position of various functional groups and structural fragments.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is vital for determining its molecular formula and structural subunits. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS/MS) have been applied in the analysis of Euphorbia extracts and isolated compounds, including this compound spandidos-publications.comnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.com.

High-resolution mass spectrometry is particularly useful for determining the exact mass of the molecular ion, allowing for the precise determination of the molecular formula mdpi.comnih.govresearchgate.net. For this compound (C33H44O9), a precursor ion with m/z 607.288 has been observed in LC-MS analysis, corresponding to the [M+Na]+ adduct nih.gov. For this compound L (C35H46O10), HR-ESI-MS has provided a molecular ion peak at m/z 565.2770, consistent with the calculated mass for the [M+Na]+ adduct of C31H42O8 (note: the formula C35H46O10 for this compound L is given in another source, CID 70697736, with a calculated molecular weight of 626.7 g/mol , suggesting potential variations or different compounds referred to as this compound L) spandidos-publications.comnih.gov. Analysis of fragmentation patterns in MS/MS experiments provides further structural information by breaking down the molecule into smaller, characteristic ions nih.govmdpi.com.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by analyzing the vibrations of chemical bonds. While detailed IR spectra for this compound itself were not extensively provided in the search results, IR spectroscopy is a standard technique used in the structural elucidation of natural products, including diterpenoids from Euphorbia species mdpi.comnih.govthieme-connect.com. IR spectra of related diterpenoids have shown characteristic absorption bands corresponding to functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch from esters and ketones), and carbon-carbon double bonds (C=C stretch) mdpi.comnih.gov. These characteristic peaks provide supporting evidence for the functional groups identified through other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to detect the presence of conjugated pi-electron systems and certain functional groups that absorb light in the UV and visible regions of the spectrum. UV-Vis spectroscopy has been applied in the structural characterization of this compound and related compounds nih.govmdpi.comnih.govthieme-connect.com. The presence of chromophores, such as conjugated double bonds or aromatic rings (like the benzoate (B1203000) ester group in this compound), results in characteristic absorption maxima in the UV-Vis spectrum mdpi.comnih.govmsu.edu. UV spectra related to this compound and its analogues have been mentioned, indicating the presence of such light-absorbing functionalities thieme-connect.com. For example, related diterpenoids have shown UV absorption maxima around 274-275 nm, indicative of conjugated systems mdpi.comnih.gov.

X-ray Crystallography Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and relative and absolute stereochemistry. This method has been successfully applied to determine the solid-state structure of this compound L and other related diterpenoids isolated from Euphorbia helioscopia nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org. The results from X-ray diffraction analysis provide unambiguous confirmation of the molecular connectivity and the spatial arrangement of atoms, which is particularly valuable for complex molecules with multiple stereocenters. Crystal data, including unit cell parameters and space group, have been reported for related this compound diterpenoids like this compound H crystallography.net.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a technique used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. For complex natural products like diterpenoids, experimental ECD spectra are often compared with computationally calculated ECD spectra for possible stereoisomers to assign the absolute configuration researchgate.netacs.org. This method has been employed in the structural elucidation of diterpenoids from Euphorbia species, including those structurally related to this compound researchgate.netresearchgate.netresearchgate.netacs.org. By analyzing the Cotton effects (peaks or troughs) in the ECD spectrum, researchers can deduce the chirality of the molecule's chromophores and, in conjunction with computational modeling, determine the absolute stereochemistry of the entire molecule acs.org.

Conformational Studies and Stereochemical Assignments

The determination of the stereochemistry and conformational analysis of this compound has involved several spectroscopic and crystallographic techniques. Initially, the stereochemistry of this compound was reported to be misassigned in 1981 but was later corrected in 1989 through chemical derivatization methods. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments such as 1H NMR, 13C NMR, 1H-1H COSY, HSQC, HMBC, and NOESY, has been crucial in elucidating the structure and relative stereochemistry of this compound and its analogues. researchgate.netmdpi.com Analysis of coupling constants in 1H NMR spectra provides insights into the dihedral angles and thus the conformation of flexible rings, such as the twelve-membered ring in this compound. lookchem.com NOESY correlations are particularly valuable for determining the relative configuration of protons and methyl groups, indicating their spatial proximity and contributing to the assignment of stereocenters. acs.org

X-ray crystallographic analysis has been instrumental in unambiguously determining the absolute configuration of this compound. researchgate.netdocumentsdelivered.comcapes.gov.br This technique provides detailed information on the spatial arrangement of atoms and bonding types, offering the most reliable method for absolute configuration assignment, especially for crystalline samples or suitable derivatives. rsc.org For instance, the absolute configuration of this compound was determined through the X-ray crystal structure analysis of a derivative, such as this compound acetal (B89532) p-bromobenzoate. iucr.org These studies confirmed the jatrophone (B1672808) skeleton with a trans ring junction. iucr.org

The conformational flexibility inherent in macrocyclic natural products like this compound can make structural elucidation and configuration assignment challenging. rsc.org Studies have indicated that differences in spectral and chemical properties between related diterpenes can be attributed to variations in the conformations of their twelve-membered rings. iucr.org Molecular mechanics calculations have been employed to study the conformations of this compound and related compounds, and the results have been largely consistent with conformations determined by X-ray analysis. iucr.org

Recent advancements in crystallographic techniques, such as co-crystallization with crystalline mates like Ag₃Pz₃, have facilitated the determination of the absolute configuration of natural products, including those available in limited quantities or those that are difficult to crystallize. rsc.org While the direct application of these newest methods specifically to this compound was not detailed in the search results, the principles highlight the ongoing efforts to overcome challenges in the conformational and stereochemical analysis of complex molecules.

Data from X-ray crystallography provides precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the crystalline state. For this compound acetal p-bromobenzoate, X-ray data confirmed the absolute structure and the trans ring junction. iucr.org The molecules in the crystal structure are primarily held together by van der Waals forces. iucr.org

While specific comprehensive data tables detailing all bond lengths, angles, and torsion angles from this compound's crystallographic analysis were not directly extractable as interactive tables from the search snippets, the research findings consistently point to the critical role of X-ray crystallography in confirming the jatrophone skeleton and establishing the absolute stereochemistry after initial assignments based on spectroscopic methods. iucr.orgresearchgate.netdocumentsdelivered.comcapes.gov.br

The stereochemical assignments for this compound, particularly the absolute configuration, were definitively established through X-ray crystallographic analysis of a suitable derivative, correcting earlier assignments based solely on spectroscopic or chemical methods. iucr.orgrsc.org

V. Chemical Synthesis and Analog Derivatization

Total Synthesis Endeavors of Euphornin Core Structure

Total synthesis of complex diterpenoids like this compound involves the de novo construction of the molecule from basic chemical feedstocks. While specific reports detailing the total synthesis of this compound itself are less common in the immediate search results, research on the total synthesis of related ingenane (B1209409) and jatrophane diterpenoids, which share structural complexities with this compound, provides insight into the strategies employed. nih.govscispace.comnih.gov

Key challenges in the total synthesis of these macrocyclic diterpenoids include the formation of large, highly functionalized rings and the precise control of multiple stereocenters. nih.govnih.gov Approaches often involve sophisticated cyclization reactions, such as ring-closing olefin metathesis (RCM), to form the macrocyclic core. nih.govscispace.com For instance, the total synthesis of (+)-euphorikanin A, a rearranged ingenane, utilized an atroposelective RCM to construct a bicyclo[7.4.1]tetradecenone core. nih.gov Other strategies may involve transannular cyclizations of lathyrane-type skeletons to access related polycyclic frameworks. researchgate.net

Researchers are developing innovative methodologies, such as Anion Relay Chemistry (ARC) and Radical Relay Chemistry (RRC), to efficiently assemble complex molecular fragments required for the synthesis of polyol-containing anticancer products, including endeavors towards this compound L. grantome.comnih.gov These methods aim for rapid and stereodefined construction of challenging substructures. grantome.comnih.gov

Semi-synthetic Modifications of this compound and its Derivatives

Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create new derivatives. This approach is particularly valuable for complex natural products where total synthesis is exceptionally challenging or inefficient. Given that this compound is isolated from Euphorbia species, semi-synthetic modifications of this compound and other Euphorbia diterpenoids are actively pursued. scispace.comresearchgate.net

Semi-synthetic strategies can involve targeted modifications of specific functional groups on the this compound core, such as hydroxyl groups or ester moieties. For example, esterification of hydroxyl functionalities in related diterpenes has been shown to influence their biological activities. nih.govmdpi.com Semi-synthesis allows for the systematic alteration of the natural scaffold to probe the impact of specific structural changes on activity.

Biomimetic conversions, which mimic proposed biosynthetic pathways in plants, can also be considered a form of semi-synthesis. For instance, heliojatrones A and B, diterpenoids with a fused-ring skeleton, were prepared from jatrophane precursors (euphoscopin F and 2-epi-euphornin I) through a photochemical rearrangement reaction. acs.org This demonstrates how one natural product scaffold can be chemically transformed into another related structure.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel this compound analogs are driven by the desire to discover compounds with improved potency, selectivity, or different biological profiles compared to the parent compound. This often involves rational design based on structure-activity relationship (SAR) studies or the creation of focused libraries of compounds with variations at key positions.

Analogs can be designed by modifying the existing functionalities of this compound or by altering the core macrocyclic or polycyclic skeleton. This might involve changing the type or position of ester groups (e.g., acetate (B1210297), benzoate), introducing new functional groups, or modifying the alkene geometries. nih.govnih.govnih.gov The goal is to create "unnatural variants" that may possess desirable properties not found in the naturally occurring compounds. nih.gov

Synthetic routes to these analogs can utilize both total synthesis approaches for building novel scaffolds or semi-synthetic modifications of readily available natural precursors. The development of efficient synthetic methodologies, such as those employing ARC, can facilitate the creation of diverse analog libraries. grantome.comnih.gov

Chemical Transformations for Structure-Activity Relationship Investigations

Chemical transformations are essential tools for conducting structure-activity relationship (SAR) investigations. By systematically modifying the chemical structure of this compound or its derivatives and testing the resulting compounds in biological assays, researchers can determine which parts of the molecule are crucial for its activity. wikipedia.org

Typical transformations used in SAR studies of diterpenoids include:

Esterification/Hydrolysis: Modifying or removing ester groups at various hydroxyl positions. nih.govmdpi.com

Oxidation/Reduction: Interconverting hydroxyl, carbonyl, and other oxidation states.

Hydrogenation/Dehydrogenation: Modifying the degree of unsaturation, particularly of double bonds within the macrocycle or on side chains.

Functional Group Interconversions: Replacing one functional group with another (e.g., converting a hydroxyl to an ether or an amine).

Skeletal Rearrangements: Inducing controlled rearrangements of the carbon framework to explore different ring systems. researchgate.netacs.org

Detailed research findings from SAR studies on related Euphorbia diterpenes have highlighted the importance of specific functional groups and their positions for biological activity. For example, studies have indicated the significance of a free hydroxyl group at certain positions for anticancer and anti-inflammatory activities, while esterification at these positions can sometimes enhance these activities. nih.govmdpi.com These findings guide the design of new analogs with potentially improved properties.

Vi. Biological Activities and Molecular Mechanistic Research

Anticancer Research Applications

Euphornin, a bioactive compound isolated from plants such as Euphorbia helioscopia L., has demonstrated notable anticancer properties in various preclinical studies nih.govtandfonline.comnih.gov. Research has primarily focused on its ability to inhibit the growth of cancer cells and induce programmed cell death, highlighting its potential as a subject for further investigation in oncology.

In vitro studies using various cancer cell lines have been instrumental in characterizing the antiproliferative effects of this compound. The compound has shown efficacy against a range of human and murine cancer cells, often in a dose-dependent manner.

This compound exhibits significant inhibitory effects on the proliferation of human cervical adenocarcinoma HeLa cells. nih.govnih.gov Studies have shown that its impact is both concentration- and time-dependent. nih.govnih.gov Treatment with this compound leads to a dose-dependent reduction in HeLa cell viability over 24, 48, and 72-hour incubation periods. nih.gov One study reported an IC₅₀ value of 3.1 µM for this compound against HeLa cells. tandfonline.com The antiproliferative activity is linked to the induction of cell cycle arrest at the G2/M phase. nih.govnih.gov

Table 1: Effect of this compound on HeLa Cell Viability

| Concentration (mg/L) | Treatment Duration | Effect on Cell Viability | Reference |

|---|---|---|---|

| 50 | Not Specified | Cell viability reduced to 89.9% of control. | nih.gov |

| 100 | Not Specified | Further reduction in cell viability observed. | nih.gov |

| 200 | Not Specified | Significant reduction in cell viability observed. | nih.gov |

Research has also demonstrated the cytotoxic potential of this compound against the human promyelocytic leukemia cell line, HL-60. nih.gov The compound was found to be effective in inhibiting the growth of these cells, with a reported IC₅₀ value of 13.1 ± 1.8 μM. nih.gov

This compound has been identified as one of the cytotoxic constituents of E. helioscopia against mice lung adenocarcinoma (LA795) cells. tandfonline.comnih.govresearchgate.net It was shown to inhibit the proliferation of LA795 cells at concentrations of 1, 10, and 100 µg/mL. tandfonline.com The calculated IC₅₀ value for this compound in this cell line was 28.6 µM, compared to an IC₅₀ of 7.2 µM for the positive control, Cisplatin. tandfonline.com

The anticancer activity of this compound extends to other cancer cell lines. It has shown significant cytotoxicity against human hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MDA-MB-231) cells. tandfonline.comnih.gov The reported IC₅₀ values are summarized in the table below.

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Adenocarcinoma | 3.1 | tandfonline.com |

| HL-60 | Promyelocytic Leukemia | 13.1 ± 1.8 | nih.gov |

| LA795 | Mice Lung Adenocarcinoma | 28.6 | tandfonline.com |

| HepG2 | Hepatocellular Carcinoma | 22.8 ± 1.7 | nih.gov |

| SMMC-7721 | Hepatocellular Carcinoma | 14.3 ± 2.2 | nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | 13.4 | tandfonline.com |

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. nih.govnih.gov In HeLa cells, treatment with this compound led to a concentration-dependent increase in the rate of apoptosis, with rates ranging from 25.3% to 52.6%. nih.govnih.gov This process is mediated through the activation of multiple signaling pathways.

The molecular mechanism involves both the intrinsic mitochondrial pathway and the extrinsic caspase-mediated pathway. nih.govresearchgate.net

Mitochondrial Pathway:

Altered Bax/Bcl-2 Ratio: this compound treatment decreases the level of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane stability. nih.gov

Loss of Mitochondrial Membrane Potential (MMP): The altered protein ratio leads to a collapse of the mitochondrial membrane potential. nih.gov

Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov

Caspase Pathway:

Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation. nih.gov Studies have shown that this compound treatment markedly increases the levels of cleaved (active) caspase-3, caspase-8, caspase-9, and caspase-10 in a dose-dependent manner. nih.govnih.govresearchgate.net Caspase-9 is associated with the intrinsic pathway, while caspase-8 is linked to the extrinsic pathway, suggesting this compound may act on both.

Other Regulatory Pathways:

p53 Signaling: Research suggests that this compound's mechanism may also involve the regulation of the MDM2-p53 signaling pathway. researchgate.netresearchgate.net

ESR1 Target: Estrogen Receptor 1 (ESR1) has been identified as a potential molecular target for this compound in promoting apoptosis in cervical cancer cells. researchgate.netresearchgate.net

Table 3: Key Molecular Events in this compound-Induced Apoptosis in HeLa Cells

| Pathway | Molecular Event | Outcome | Reference |

|---|---|---|---|

| Mitochondrial (Intrinsic) Pathway | Increased Bax/Bcl-2 ratio | Decreased mitochondrial membrane stability | nih.govnih.gov |

| Loss of Mitochondrial Membrane Potential (MMP) | Disruption of mitochondrial function | nih.gov | |

| Release of Cytochrome c | Initiation of caspase cascade | nih.govnih.gov | |

| Caspase Pathway | Increased levels of cleaved Caspase-9 | Activation of intrinsic apoptotic pathway | nih.govnih.gov |

| Increased levels of cleaved Caspase-3, -8, -10 | Execution of apoptosis | nih.govnih.govresearchgate.net | |

| Other Regulatory Pathways | Involvement of MDM2-p53 signaling and ESR1 | Modulation of apoptotic response | researchgate.netresearchgate.net |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound exerts antiproliferative effects by disrupting the normal progression of the cell cycle. nih.gov Deregulation of the cell cycle is a hallmark of cancer, and compounds that can enforce cell cycle checkpoints are of significant therapeutic interest. nih.gov

Flow cytometric analysis has demonstrated that this compound blocks HeLa cells at the G2/M transition phase of the cell cycle. nih.govnih.gov Treatment with the compound leads to a dose-dependent accumulation of cells in the G2/M phase, thereby preventing them from entering mitosis and undergoing cell division. nih.gov This G2/M arrest is a significant mechanism contributing to the observed suppression of cancer cell growth. nih.govnih.gov

The transition from the G2 to the M phase is critically regulated by the CDK1–cyclin B complex. nih.gov The activity of this complex is, in turn, controlled by phosphorylation events. Phosphorylation of CDK1 at the Tyr15 residue is inhibitory, preventing entry into mitosis. nih.gov Research indicates that the G2/M arrest induced by this compound is linked to specific alterations in this regulatory protein. nih.govnih.gov this compound treatment was found to increase the level of the phosphorylated, inactive form of CDK1 (phospho-CDK1 (Tyr15)). nih.gov This increase in inhibitory phosphorylation leads to the deactivation of the CDK1–cyclin B complex, which halts the cell cycle at the G2/M checkpoint and inhibits cell proliferation. nih.gov

Underlying Molecular Targets in Oncological Research

Research into the anticancer properties of this compound has identified several molecular mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest. nih.govnih.gov A 2024 study combining network pharmacology and in-vitro experiments identified ten core protein targets of this compound in the context of cervical cancer. The primary pathways implicated were related to apoptosis, regulation of miRNA, and notably, the p53 signaling pathway. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and angiogenesis. nih.gov Its inhibition is a key strategy in the development of cancer therapies.

Currently, there is a lack of direct experimental evidence demonstrating that this compound functions as an inhibitor of the STAT3 signaling pathway. A comprehensive network pharmacology analysis aimed at elucidating this compound's mechanism in cervical cancer did not identify STAT3 as a primary molecular target; instead, it highlighted the MDM2-p53 signaling pathway as being central to its pro-apoptotic effects. nih.gov While other compounds isolated from Euphorbia species, such as Euphorbiasteroid, have been shown to inhibit the STAT3 pathway, this specific mechanism has not been reported for this compound. mdpi.com

Topoisomerase II is a crucial enzyme that alters DNA topology and is essential for processes like DNA replication and chromosome segregation. embopress.org It is a well-established target for several widely used anticancer drugs, known as Topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, leading to cytotoxic double-strand breaks. embopress.orgembopress.org

A review of the existing scientific literature indicates that there are no available studies investigating the potential inhibitory effects of this compound on Topoisomerase II. Research in this specific area has not been published.

The Nuclear Factor-kappa B (NF-κβ) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. nih.govfrontiersin.org Its aberrant activation is a hallmark of many cancers, contributing to tumor development and progression. nih.govmdpi.com

Direct experimental studies on the modulation of the NF-κβ pathway by isolated this compound have not been reported. While extracts from other plants in the Euphorbia genus have been linked to NF-κβ modulation, this specific activity has not been confirmed for this compound. nih.gov Furthermore, network pharmacology predictions of this compound's targets in cervical cancer did not identify the NF-κβ pathway as a key mechanism of its action. nih.gov

Anti-inflammatory Activity Studies

The anti-inflammatory properties of extracts from Euphorbia species are a subject of ongoing research. These activities are often attributed to the modulation of key inflammatory mediators.

Nitric oxide (NO) is a signaling molecule that plays a key role in various physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammatory conditions. nih.govmdpi.com Therefore, the inhibition of NO production is a common indicator of anti-inflammatory activity.

Studies on extracts from Euphorbia helioscopia, the plant from which this compound is isolated, have demonstrated significant anti-inflammatory potential. In an in-vitro model using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, both ethanolic and aqueous extracts of E. helioscopia were shown to inhibit the production of nitric oxide in a dose-dependent manner. phcogres.com This suggests that constituents within the extract, which would include this compound, possess NO-inhibiting properties.

The table below summarizes the percentage of nitric oxide inhibition by E. helioscopia extracts at various concentrations. phcogres.com

| Extract Type | Concentration (µM) | NO Inhibition (%) |

|---|---|---|

| Ethanolic | 10 | 46.61 |

| Ethanolic | 5 | 38.22 |

| Ethanolic | 1 | 30.13 |

| Aqueous | 10 | 40.13 |

| Aqueous | 5 | 31.64 |

| Aqueous | 1 | 28.34 |

Inflammatory Cellular Models (e.g., RAW 264.7 cells)

Research into the anti-inflammatory properties of compounds from the Euphorbia genus has utilized inflammatory cellular models, such as the murine macrophage cell line RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing various pro-inflammatory mediators. Studies on extracts from Euphorbia helioscopia, the plant from which this compound is isolated, have demonstrated anti-inflammatory effects in this model.

In LPS-stimulated RAW 264.7 macrophages, ethanolic and aqueous extracts of Euphorbia helioscopia have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. orientjchem.org The ethanolic extract, at a concentration of 10 µM, demonstrated a significant reduction in NO generation. orientjchem.org Furthermore, these extracts were found to suppress the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner. orientjchem.org

The underlying mechanism for these anti-inflammatory effects is believed to involve the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Extracts from Euphorbia helioscopia were observed to inhibit the degradation of IκBα and the phosphorylation of JNK and ERK, key components of the NF-κB and MAPK signaling cascades, respectively, in LPS-treated RAW 264.7 cells. nih.gov While these findings highlight the anti-inflammatory potential of the plant source of this compound, further research is required to specifically delineate the activity of isolated this compound in these cellular models.

Table 1: Effects of Euphorbia helioscopia Extracts on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Extract | Concentration | Effect | Reference |

|---|---|---|---|

| Ethanolic Extract | 10 µM | Inhibition of Nitric Oxide (NO) production | orientjchem.org |

| Ethanolic Extract | Dose-dependent | Suppression of TNF-α levels | orientjchem.org |

| Aqueous Extract | Dose-dependent | Suppression of IL-6 levels | orientjchem.org |

| Ethanolic Extract | Not specified | Inhibition of NF-κB and MAPK pathways | nih.gov |

Glucocorticoid Receptor alpha (GRα)-Dexras1 Axis Modulation

Currently, there is no available research data specifically investigating the modulation of the Glucocorticoid Receptor alpha (GRα)-Dexras1 axis by this compound.

Lipid-Lowering and Metabolic Regulation Research

Recent studies have identified this compound L, a jatrophane macrocyclic diterpenoid, as a promising compound for its lipid-lowering capabilities. The research has primarily focused on its role in regulating key proteins involved in cholesterol homeostasis.

Low-Density Lipoprotein Receptor (LDLR) Regulation

This compound L has been found to promote the clearance of low-density lipoprotein (LDL) by upregulating the expression of the LDL receptor (LDLR) on the surface of liver cells. nih.gov In studies utilizing HepG2 cells, this compound L was observed to increase the uptake of LDL and enhance the protein levels of LDLR. nih.gov This effect is crucial for the removal of LDL cholesterol from the bloodstream. The mechanism behind this upregulation is not through increased transcription of the LDLR gene, but rather by increasing the stability of the LDLR messenger RNA (mRNA). nih.gov

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Modulation

In addition to its effects on LDLR, this compound L also modulates the activity of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). PCSK9 is a protein that promotes the degradation of LDLR, thereby reducing the capacity of liver cells to clear LDL cholesterol. nih.gov Research has shown that this compound L decreases the secretion of PCSK9 protein. nih.gov This reduction in circulating PCSK9 alleviates its degradative effect on LDLR, leading to higher levels of the receptor on the cell surface and consequently, enhanced LDL clearance. nih.govnih.gov This dual regulatory action on both LDLR and PCSK9 makes this compound L a compound of significant interest in lipid-lowering research.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

The mechanism by which this compound L stabilizes LDLR mRNA involves the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway. nih.gov Studies have demonstrated that this compound L activates ERK protein in HepG2 cells. nih.gov This activation is a key step that leads to the lengthening of the half-life of LDLR mRNA, resulting in increased translation and higher levels of LDLR protein. nih.gov The activation of the ERK pathway appears to be a critical component of the lipid-lowering effects of this compound L.

Effects on Lipid Clearance in Research Models

The lipid-lowering effects of this compound L have been confirmed in animal models. In a study involving high-fat diet-fed Golden Syrian hamsters, treatment with this compound L resulted in a significant reduction in serum LDL cholesterol levels. nih.gov This in vivo study corroborated the in vitro findings, showing that this compound L treatment led to an upregulation of LDLR protein levels in the liver tissue and a downregulation of PCSK9 protein levels in the serum. nih.govnih.gov These findings underscore the potential of this compound L in promoting lipid clearance and managing hyperlipidemia.

Table 2: Mechanistic Effects of this compound L on Lipid Regulation

| Target/Pathway | Effect of this compound L | Outcome | Reference |

|---|---|---|---|

| LDLR Protein Levels | Increase | Enhanced LDL clearance | nih.govnih.gov |

| LDLR mRNA Stability | Increase | Increased LDLR protein expression | nih.gov |

| PCSK9 Secretion | Decrease | Reduced LDLR degradation | nih.govnih.gov |

| ERK Pathway | Activation | Stabilization of LDLR mRNA | nih.gov |

| Serum LDL Cholesterol (in vivo) | Decrease | Lipid-lowering effect | nih.gov |

Other Investigated Bioactivities

Research into the broader biological effects of this compound, a significant diterpenoid found in plants such as Euphorbia helioscopia, is often contextualized within the study of the plant's crude extracts. nih.govnih.govfao.org While this compound is a primary bioactive constituent, many studies investigate the combined effects of all phytochemicals present in the extracts. nih.gov The following sections detail the research findings on the antiviral, anthelmintic, antibacterial, and antioxidant activities associated with this compound's botanical sources.

Investigations into the antiviral properties of Euphorbia species, known sources of this compound, have shown potential, though the specific role of this compound itself is not yet fully elucidated. Studies have primarily focused on the efficacy of plant extracts.

Extracts from Euphorbia helioscopia have been evaluated for their antiviral effects. In one study using a plaque reduction assay with a CP51 phage model, methanolic extracts demonstrated a mild antiviral activity. scialert.net The research indicated that the extracts could inhibit the phage's growth and reproduction by more than 50% at concentrations of 0.75 mg/mL (Soxhlet extract) and 0.125 mg/mL (macerated extract). scialert.net The results suggested the activity was due to a direct effect on the phage rather than an antibacterial action on the host. scialert.net However, the specific compounds responsible for this effect were not identified. scialert.net

Other research on different Euphorbia species has identified various compounds with antiviral potential. For instance, studies on Euphorbia hirta suggest that tannins are likely responsible for its anti-retroviral activity against HIV-1, HIV-2, and SIVmac251 through the inhibition of reverse transcriptase. Similarly, triterpenes and phenolic compounds isolated from Euphorbia deightonii have demonstrated activity against Herpes Simplex Virus Type-2 (HSV-2). mdpi.com Tigliane diterpenes, a class related to this compound, isolated from Euphorbia palustris and Euphorbia lucida, have shown potent inhibitory effects on HIV-1 and HIV-2 replication. nih.govresearchgate.net While these findings highlight the antiviral potential within the Euphorbia genus, direct evidence of this compound's contribution to these activities remains an area for further research.

The anthelmintic properties of plant extracts containing this compound have been explored, demonstrating significant efficacy in preclinical models. These studies provide a basis for the traditional use of these plants against intestinal parasites. mdpi.comnih.gov

In vitro research on extracts from Euphorbia helioscopia has shown dose-dependent anthelmintic effects against Haemonchus contortus, a significant gastrointestinal nematode in ruminants. nih.govnih.gov Both aqueous and methanolic extracts were effective, causing paralysis and death of the adult worms. nih.govresearchgate.net The highest concentration tested (50 mg/mL) of the methanolic extract resulted in the mortality of the worms within 8 hours of exposure. nih.govnih.gov

Similarly, studies using the earthworm Pheretima posthuma as a model organism have demonstrated the potent effects of extracts from other Euphorbia species. Ethanolic and aqueous extracts of Euphorbia prostrata showed significant, dose-dependent anthelmintic activity, with the 100 mg/mL concentration of the ethanolic extract causing paralysis in 15.17 minutes and death in 28.17 minutes. nih.gov A study on Euphorbia milii leaves found that a 100 mg/mL methanolic extract induced paralysis at 7.32 minutes and death at 11.30 minutes. phytojournal.com Although these plant extracts show potent activity, the specific contribution of this compound has not been isolated from that of other phytochemicals present. phytojournal.com

| Plant Species | Extract Type | Concentration (mg/mL) | Test Organism | Time to Paralysis (minutes) | Time to Death (minutes) | Reference |

|---|---|---|---|---|---|---|

| Euphorbia prostrata | Ethanolic | 100 | Pheretima posthuma | 15.17 | 28.17 | nih.gov |

| Euphorbia prostrata | Aqueous | 100 | Pheretima posthuma | 20.17 | 41.17 | nih.gov |

| Euphorbia milii | Methanolic | 100 | Pheretima posthuma | 7.32 | 11.30 | phytojournal.com |

| Euphorbia milii | Methanolic | 80 | Pheretima posthuma | 10.15 | 14.25 | phytojournal.com |

| Piperazine citrate (B86180) (Standard) | N/A | 10 | Pheretima posthuma | 32.17 | 73.17 | nih.gov |

| Albendazole (Standard) | N/A | 10 | Pheretima posthuma | 9.20 | 13.50 | phytojournal.com |

Extracts from Euphorbia species known to contain this compound have been widely investigated for their antibacterial properties against a spectrum of pathogenic bacteria. nih.gov These studies frequently attribute the observed effects to the complex mixture of phytochemicals present, including phenolics, flavonoids, and terpenes. cureus.come-jkfn.org

Extracts of Euphorbia helioscopia have demonstrated notable antibacterial action. awsjournal.org In one study, methanolic and aqueous extracts showed dose-dependent inhibitory effects against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Another investigation found that an ethyl acetate (B1210297) fraction of an E. helioscopia extract exhibited the highest antimicrobial activity against a panel of bacteria including Bacillus subtilis, Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. e-jkfn.org Research targeting methicillin-resistant Staphylococcus aureus (MRSA) revealed that a lyophilized methanolic extract of E. helioscopia was effective against certain clinical strains, with phenolic compounds like neochlorogenic acid, ellagic acid, and quercetin (B1663063) identified as potential contributors. cureus.com

The mechanism of action for the antibacterial effects of Euphorbia extracts is thought to involve the disruption of bacterial cell membranes, inhibition of virulence factors, and suppression of biofilm formation, often linked to their phenolic compound content. cureus.com While a wide range of Euphorbia plant extracts show promise as sources of antibacterial agents, research specifically isolating and confirming the antibacterial activity of this compound is limited. mdpi.commdpi.com

| Plant Species | Extract Type | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Euphorbia helioscopia | Water Extract (1000 mg/mL) | Staphylococcus aureus | 36 | awsjournal.org |

| Euphorbia helioscopia | Water Extract (1000 mg/mL) | Pseudomonas aeruginosa | 36 | awsjournal.org |

| Euphorbia helioscopia | Ethanol (B145695) Extract (1000 mg/mL) | Klebsiella pneumoniae | 36 | awsjournal.org |

| Euphorbia helioscopia | Ethanol Extract (1000 mg/mL) | Bacillus subtilis | 34 | awsjournal.org |

| Euphorbia tirucalli | Methanol (B129727) Extract | Staphylococcus epidermidis | Effective Inhibition | mdpi.com |

| Euphorbia tirucalli | Methanol Extract | Staphylococcus aureus | Effective Inhibition | mdpi.com |

The antioxidant potential of extracts from Euphorbia species, including those rich in this compound like E. helioscopia, has been extensively documented. nih.gov This activity is consistently linked to the high concentration of total phenolic and flavonoid compounds within the extracts, which are known for their ability to scavenge free radicals. nih.govfrontiersin.orgmdpi.com

Studies on E. helioscopia extracts have utilized various assays to quantify antioxidant capacity. A methanolic extract demonstrated the highest capability in scavenging DPPH● radicals (IC50 value = 0.06 mg/mL), reducing ferric ions (FRAP value = 758.9 µM Fe²⁺/g), and quenching ABTS radicals (689 µM TEq/g). nih.gov This strong antioxidant potential was directly correlated with its high total phenolic content (24.77 mg GAEq/g) and total flavonoid content (17.95 mg QEq/g). nih.gov

Research comparing different solvent extracts of E. helioscopia found that an ethyl acetate fraction possessed the strongest antioxidant activities, which also correlated with the highest polyphenol content (678.02 mg/g). e-jkfn.org Similarly, studies on other species like E. resinifera and E. tirucalli confirm that extracts rich in phenolic compounds exhibit significant antioxidant effects. mdpi.comfrontiersin.org The primary mechanism is attributed to the redox properties of these phenolic compounds, which allow them to act as reducing agents and singlet oxygen quenchers. nih.gov While this compound is a key component of these plants, the antioxidant effects are predominantly ascribed to the polyphenolic constituents rather than to this compound itself. nih.govnih.gov

| Plant Species / Extract | Assay | Result | Reference |

|---|---|---|---|

| E. helioscopia (Methanolic) | DPPH IC50 | 0.06 mg/mL | nih.gov |

| E. helioscopia (Methanolic) | FRAP | 758.9 µM Fe+2/g | nih.gov |

| E. helioscopia (Methanolic) | ABTS | 689 µM TEq/g | nih.gov |

| E. hirta (Ethyl Acetate) | DPPH IC50 | 10.33 µg/mL | mdpi.com |

| E. resinifera (Aqueous Propolis) | DPPH IC50 | 0.07 mg/mL | frontiersin.org |

| E. tirucalli (Dry Plant Extract) | DPPH EC50 | ~12.15 µg/mL | mdpi.com |

Vii. Structure Activity Relationship Sar Studies of Euphornin and Its Analogs

Correlation of Diterpenoid Skeleton Types with Bioactivity

Diterpenoids isolated from the Euphorbia genus, to which euphornin belongs, are characterized by a remarkable diversity of skeletal frameworks. mdpi.comrsc.org These core structures are biosynthetically derived from geranylgeranyl pyrophosphate and are broadly classified into various types, including macrocyclic and polycyclic diterpenes. nih.gov The specific arrangement of rings in the diterpenoid skeleton is a primary determinant of biological activity. nih.govresearchgate.net

Several major diterpene skeletons found in Euphorbia species, such as jatrophane, lathyrane, tigliane, and ingenane (B1209409), have been extensively studied for their pharmacological potential. mdpi.comresearchgate.net this compound itself is a member of the jatrophane class of diterpenoids. nih.gov Research indicates that compounds with these skeletons exhibit a wide range of therapeutically relevant bioactivities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities. mdpi.comresearchgate.net The inherent structural rigidity and three-dimensional complexity of these skeletons provide a scaffold for the precise spatial orientation of functional groups, enabling specific interactions with biological targets.

Table 1: Correlation of Major Euphorbia Diterpenoid Skeletons with Bioactivity

| Diterpenoid Skeleton | Reported Primary Bioactivities |

|---|---|

| Jatrophane | Cytotoxic, Multidrug Resistance (MDR) Reversal, Anti-inflammatory |

| Lathyrane | MDR Reversal, Cytotoxic |

| Tigliane | Pro-inflammatory, Antineoplastic |

| Ingenane | Antineoplastic (e.g., Ingenol (B1671944) Mebutate for Actinic Keratosis) |

This table summarizes the general bioactivities associated with common diterpenoid skeletons found in the Euphorbia genus. mdpi.comresearchgate.net

Influence of Specific Functional Groups on Activity

While the diterpenoid skeleton provides the fundamental framework, the nature and position of substituent functional groups are critical for modulating the potency and specificity of the biological response.

SAR studies on various Euphorbia diterpenes have consistently highlighted the significance of hydroxyl (-OH) groups at specific positions on the carbon skeleton. mdpi.com For jatrophane diterpenes and related compounds, the presence of a free hydroxyl group at the C-3 position is often correlated with enhanced anticancer and anti-inflammatory activities. mdpi.com This suggests that the C-3 hydroxyl may act as a crucial hydrogen bond donor or acceptor in interactions with a biological target.

Conversely, the presence of a free hydroxyl group at the C-2 position has been shown to have a negative effect on bioactivity. mdpi.comnih.gov In studies on euphocharacins, a series of jatrophane diterpenes, compounds with a free C-2 hydroxyl group demonstrated reduced efficacy as inhibitors of P-glycoprotein, a key protein in multidrug resistance. nih.gov This indicates that this particular functional group may introduce steric hindrance or unfavorable electronic interactions that weaken the binding to the target molecule.

Esterification of hydroxyl groups is a common modification in natural diterpenoids and a key strategy in SAR studies. For Euphorbia diterpenes, the esterification of key hydroxyl functionalities, particularly at the C-3 position, has been found to enhance biological activities. mdpi.com The addition of acyl groups, such as acetyl, benzoyl, or propyl groups, can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. nih.gov

Furthermore, the specific type of ester group can fine-tune the activity. For example, studies on jatrophane analogs have shown that the presence of propyl and benzoyl groups at specific positions can positively influence their inhibitory effects on cancer cell P-glycoprotein. nih.gov This suggests that the size, shape, and electronic properties of the ester moiety are important for optimizing the interaction with the active site of the target protein.

Table 2: Influence of Functional Groups on the Bioactivity of Jatrophane Diterpenes

| Position | Functional Group | General Effect on Bioactivity |

|---|---|---|

| C-3 | Free Hydroxyl (-OH) | Enhances anticancer & anti-inflammatory activity |

| C-2 | Free Hydroxyl (-OH) | Negative effect on activity (e.g., P-gp inhibition) |

| C-3, C-9 | Ester Groups (e.g., Propyl, Benzoyl) | Enhances efficacy (e.g., P-gp inhibition) |

This table summarizes key structure-activity relationships for functional groups on the jatrophane skeleton, based on available research. mdpi.comnih.gov

Viii. Advanced Analytical Methodologies in Euphornin Research

Quantitative Analysis Methods (e.g., HPLC-ELSD)

Quantitative analysis of euphornin is essential for determining its concentration in plant extracts and experimental samples. High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) has been established as a suitable method for the analysis of this compound. researchgate.netnih.govtandfonline.com This method is particularly effective for the analysis of non-volatile diterpenes like this compound. nih.govtandfonline.com

A reversed-phase HPLC-ELSD method has been developed and validated for the analysis of this compound in Euphorbia helioscopia L. researchgate.netnih.govtandfonline.com This method allows for the separation and detection of this compound in plant extracts. researchgate.nettandfonline.com The validation of such methods typically involves assessing parameters like linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision. nih.govtandfonline.com For this compound analysis using HPLC-ELSD, a good calibration curve in double logarithmic coordinates has been reported. nih.govtandfonline.com Validation studies have shown high recoveries (greater than 97.0%) and low coefficients of variation (less than 3.0%), indicating the method's effectiveness for analyzing this compound in different extract samples. nih.govtandfonline.com The minimum detectable limit concentration for this compound has been reported as 10 µg/mL with an injection volume of 20 µL, and the quantification limit was 0.7 µg at a signal-to-noise ratio of 10. tandfonline.comresearchgate.net

Quality Control Methodologies for Research Extracts

Quality control of research extracts containing this compound is critical to ensure consistency and reliability of experimental results. The quantity of this compound is often used as a standard for quality control of Euphorbia helioscopia L. extracts. researchgate.net The developed HPLC-ELSD method provides a tool for this purpose by allowing the accurate determination of this compound content in extracts. nih.govtandfonline.com Ensuring that there are no interfering peaks in the chromatogram of the sample is a key feature for reliable this compound determination using this method. researchgate.net While internal quality control measures are widely employed in laboratories, participation in external quality control programs is also important for harmonizing laboratory results and cross-referencing practices. jmblsr.com

Method Development for this compound and Analog Detection

Method development for the detection of this compound and its analogs is an ongoing area of research. Techniques such as HPLC-DAD (Diode Array Detection) and HPLC-ELSD are utilized for the analysis and content determination of multiple components, which can include this compound and related diterpenoids. phytopurify.comistis.sh.cn High-resolution mass spectrometric analysis, such as UPLC-qTOF-MS/MS, is a powerful tool for identifying and characterizing various compounds, including terpenoids like this compound, in plant extracts. frontiersin.org This method can reveal characteristic mass fragments that aid in the identification of compounds. frontiersin.org

The structural elucidation of this compound and its analogs often involves detailed spectroscopic data analyses, including IR, ESIMS, HR-ESIMS, and 1D and 2D NMR. researchgate.net X-ray crystallography can also be used to confirm structures and determine absolute configurations, which is particularly valuable for complex macrocyclic diterpenoids like this compound, whose stereochemistry was initially misassigned and later corrected using chemical methods and likely aided by advanced crystallographic techniques. researchgate.netrsc.org

In Vitro Assay Development for Mechanistic Studies

In vitro assays are fundamental for investigating the mechanistic studies of this compound's biological activities. Various cell-based assays are employed to understand how this compound interacts with biological systems at a cellular and molecular level.

Cell viability assays, such as the sulforhodamine B (SRB) assay and cell counting kit-8 (CCK-8) assay, are commonly used to study the effect of this compound on cell proliferation. nih.govmdpi.com These assays can demonstrate dose- and time-dependent effects of this compound on cell viability. nih.gov

Mechanistic studies often involve assays to assess apoptosis induction, cell cycle progression, and the influence on specific protein levels. Assays like Annexin V/propidium iodide double staining and fluorescence-activated cell sorting are used to analyze apoptosis rates and cell cycle arrest. researchgate.netnih.gov Western blot analysis is employed to investigate changes in protein levels, such as cleaved caspase proteins and cell cycle regulatory proteins like phospho-CDK1. researchgate.netnih.gov

Ix. Emerging Research Avenues and Future Perspectives for Euphornin Studies

Identification of Undiscovered Molecular Targets

While initial studies have indicated that euphornin induces apoptosis and cell cycle arrest, the precise direct molecular targets mediating these effects are still under investigation. Research has shown that this compound increases the levels of cleaved caspase-3, caspase-8, caspase-9, and caspase-10, suggesting involvement in caspase-mediated apoptotic pathways. medchemexpress.comnih.govglpbio.com It also affects cell cycle progression by increasing phospho-CDK1 (Tyr15) protein levels. medchemexpress.comnih.govglpbio.com A related compound, this compound L, has been identified as promoting lipid clearance by influencing the levels of LDLR mRNA and inhibiting the secretion of PCSK9 protein, suggesting LDLR and PCSK9 as potential targets for this specific analog. nih.govspandidos-publications.com Identifying the direct protein or enzyme targets that this compound binds to or modulates is a critical step for understanding its mechanism of action and predicting potential off-target effects. Future research will likely employ techniques such as activity-based protein profiling, pull-down assays, and mass spectrometry to isolate and identify proteins that interact directly with this compound.

Comprehensive Signaling Pathway Elucidation

Current research indicates that this compound influences key cellular processes like apoptosis and cell cycle control, involving pathways such as the mitochondrial and caspase pathways. nih.gov However, a comprehensive understanding of the entire network of signaling pathways modulated by this compound is still emerging. Studies on extracts from related Euphorbia species, which contain compounds like this compound, have utilized network pharmacology to hypothesize the involvement of pathways such as the PI3K/AKT pathway in their effects. nih.gov Future studies aim to map the upstream and downstream events triggered by this compound binding to its targets, including the activation or inhibition of kinases, phosphatases, and transcription factors. Techniques such as phosphoproteomics, transcriptomics, and pathway analysis will be instrumental in building a complete picture of how this compound perturbs cellular signaling networks. Understanding these pathways in detail is essential for predicting this compound's effects in different cellular contexts and identifying potential synergistic interactions with other therapeutic agents.

Computational Approaches in this compound Research

Computational methods play an increasingly vital role in modern drug discovery and mechanistic studies, offering efficient ways to predict interactions and understand molecular behavior. These approaches are being applied to compounds from the Euphorbia genus, including this compound. nih.govzenodo.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) within the binding site of a target protein. nih.govjyoungpharm.org This method can help identify potential protein targets for this compound by screening against databases of protein structures. Studies involving this compound have utilized molecular docking to evaluate its binding potential to targets such as EGFR. zenodo.org For instance, one study reported a binding affinity of -7.8 kcal/mol for this compound with the EGFR target (PDB ID 5xdk). zenodo.org Such studies provide initial insights into potential interactions and guide experimental validation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations extend molecular docking by simulating the dynamic behavior of the ligand-protein complex over time. nih.govnih.govmdpi.com This provides information about the stability of the interaction, conformational changes in the protein upon ligand binding, and the nature of the interactions in a more realistic, dynamic environment. MD simulations can help confirm the stability of predicted binding poses from docking studies and offer insights into the molecular forces driving the interaction. While specific detailed MD simulation data for this compound itself were not extensively found in the immediate search results, this technique is a standard tool in computational studies of natural products and their targets nih.govnih.govmdpi.com and is applicable to this compound research to gain a deeper understanding of its interactions at the atomic level.

In Silico Screening for Interactions

In silico screening involves computationally evaluating large libraries of compounds against a specific target or set of targets to identify potential binders or modulators. nih.govnih.govmdpi.combiorxiv.org This can be used in reverse screening approaches to predict potential off-targets for this compound or to identify other molecules with similar predicted activity profiles. In silico screening can also be used to explore potential interactions of this compound with various biological molecules, such as other proteins or nucleic acids, to predict its broader biological effects. biorxiv.org This high-throughput computational method can significantly narrow down the list of candidates for experimental testing.

Data from a molecular docking study involving this compound and EGFR is presented below:

| Compound | Target (PDB ID) | Binding Affinity (kcal/mol) |

| This compound | EGFR (5xdk) | -7.8 |

| 8JC | EGFR (5xdk) | -8.8 |

| Harderoporphyrin | EGFR (5xdk) | -8.6 |

| Physalin G | EGFR (5xdk) | -8.8 |

Note: This table presents data found in a search result zenodo.org. The interactivity feature is simulated by the clear formatting.

Advanced In Vitro and In Vivo Model Systems for Mechanistic Research

To complement computational predictions and traditional 2D cell culture studies, advanced in vitro and in vivo models are crucial for elucidating the complex mechanisms of this compound in a more physiologically relevant context.

Advanced in vitro models, such as 3D cell cultures, organoids, and organs-on-a-chip systems, can better recapitulate the tissue microenvironment and cellular interactions compared to conventional 2D cultures. frontiersin.orguu.nl These models can provide more accurate insights into this compound's effects on cellular behavior, differentiation, and tissue-level responses. For instance, 3D models can be used to study the penetration and distribution of this compound within tissue-like structures and its effects on cell-cell communication.

In vivo studies using appropriate animal models are essential for evaluating the systemic effects of this compound, its pharmacokinetics, and its impact on complex biological processes. While some in vivo studies have been conducted with Euphorbia extracts or related compounds like this compound L in models such as high-fat diet-fed hamsters or nude mouse xenograft models nih.govspandidos-publications.comscienceopen.comscienceopen.com, further mechanistic research in vivo specifically with isolated this compound is needed. nih.gov Advanced in vivo models, including genetically modified organisms or humanized mouse models, can provide valuable insights into this compound's effects on specific cell types, signaling pathways, and disease progression within a living system. Combining data from advanced in vitro and in vivo models will be critical for a comprehensive understanding of this compound's biological activities and its potential therapeutic applications.

Potential as Lead Compounds for Research Tool Development

This compound, a diterpene isolated from Euphorbia helioscopia L., has demonstrated various biological activities, suggesting its potential as a lead compound for developing research tools. Research into its mechanisms of action and interactions with biological targets provides insights into its utility in cell biology and molecular research.